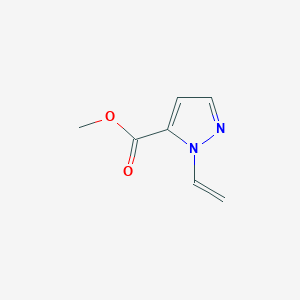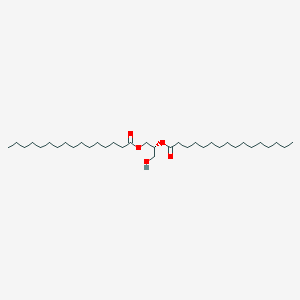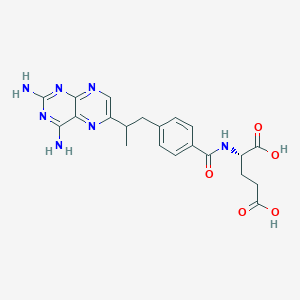![molecular formula C17H14N8O3S2 B053333 1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone CAS No. 115786-83-9](/img/structure/B53333.png)
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'TTP-22' and is a member of the tetrazole-thioether family of compounds. TTP-22 has been shown to have promising results in various studies, making it a subject of interest for further research.
Mecanismo De Acción
The mechanism of action of TTP-22 is not fully understood, but it is believed to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the inflammatory response, and its inhibition by TTP-22 may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
TTP-22 has been shown to have anti-inflammatory effects in various animal models. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. TTP-22 has been studied for its effects on the immune system, as it has been shown to modulate the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TTP-22 is its specificity for PDE4, making it a potential therapeutic agent with fewer side effects compared to other anti-inflammatory drugs. However, the synthesis of TTP-22 is complex and requires multiple steps, making it challenging to produce in large quantities. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of TTP-22.
Direcciones Futuras
There are several future directions for the study of TTP-22. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in various cancer types and to understand its mechanism of action. Additionally, TTP-22 may have potential applications in the treatment of other inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Further studies are needed to determine its safety and efficacy in these conditions. Overall, TTP-22 has shown promising results in various studies, making it a subject of interest for further research.
Métodos De Síntesis
The synthesis of TTP-22 involves the reaction of 4-hydroxyphenyl-1H-tetrazole-5-thiol and 1,3-dichloroacetone in the presence of a base. The resulting product is purified through recrystallization, yielding a white crystalline solid.
Aplicaciones Científicas De Investigación
TTP-22 has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. TTP-22 has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
115786-83-9 |
|---|---|
Nombre del producto |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone |
Fórmula molecular |
C17H14N8O3S2 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1,3-bis[[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C17H14N8O3S2/c26-13-5-1-11(2-6-13)24-16(18-20-22-24)29-9-15(28)10-30-17-19-21-23-25(17)12-3-7-14(27)8-4-12/h1-8,26-27H,9-10H2 |
Clave InChI |
LWHRBBMNRHVBJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
SMILES canónico |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=O)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
Sinónimos |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



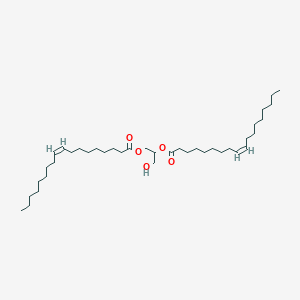
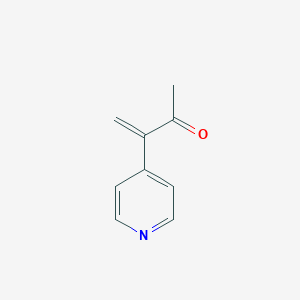
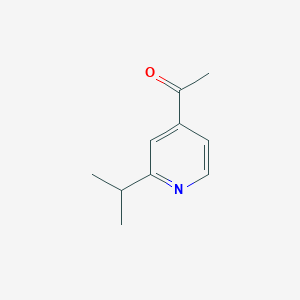
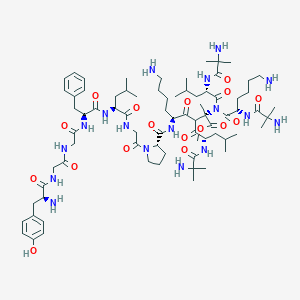
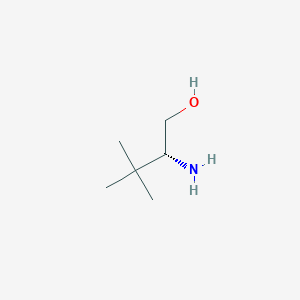
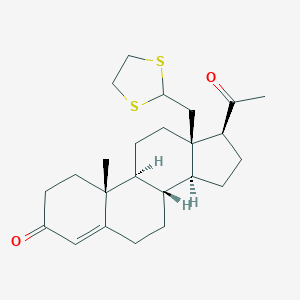
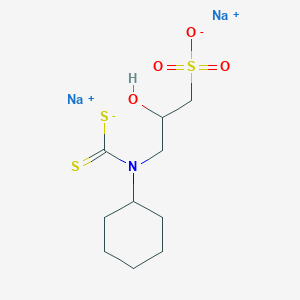
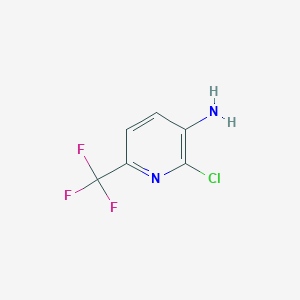
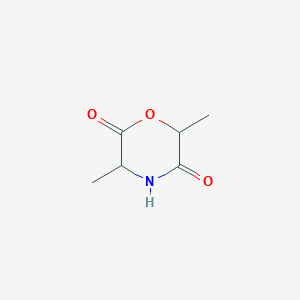
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
